Studies suggest Verapamil might possess properties that could combat bacterial infections. Research [1] has explored the potential of Verapamil as an adjunct therapy for tuberculosis. The rationale behind this lies in its ability to inhibit bacterial efflux pumps, which are mechanisms employed by Mycobacterium tuberculosis (Mtb) to develop tolerance to antibiotics. This research is still in its early stages, but it highlights the potential of repurposing Verapamil for tackling drug-resistant bacterial infections.
A dose-finding study to guide use of verapamil as an adjunctive therapy in tuberculosis )
Verapamil: A Review of Its Anticancer Potential )
Reversal of ABCB1-mediated multidrug resistance in cancer cells by verapamil )
Verapamil is a calcium channel blocker primarily used in the treatment of cardiovascular conditions such as high blood pressure, angina pectoris, and certain types of supraventricular tachycardia. Its chemical structure is represented by the formula , with a molar mass of approximately 454.61 g/mol. Verapamil acts by inhibiting the influx of calcium ions through L-type calcium channels, which are crucial for muscle contraction in both cardiac and smooth muscle tissues. This mechanism leads to relaxation of blood vessels, reduced heart rate, and decreased myocardial oxygen demand, making it effective for managing conditions related to excessive cardiac workload .
Verapamil acts as a calcium channel blocker. It binds to specific sites on calcium channels in the heart and blood vessel cells, preventing calcium ions from entering the cells []. This reduces the contractility of heart muscle cells and relaxes blood vessel smooth muscle cells, leading to vasodilation (widening of blood vessels) and lowered blood pressure [].
Verapamil undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system. The main metabolic pathways include:
Approximately 70% of an administered dose is excreted as metabolites in urine, with only about 3-4% excreted unchanged .
Verapamil's biological activity is primarily associated with its role as a calcium channel blocker. It specifically targets L-type calcium channels in the myocardium and vascular smooth muscle:
The synthesis of verapamil typically involves several key steps:
The synthesis can be complex due to the need for stereochemical control, as verapamil exists as a racemic mixture of R- and S-enantiomers .
Verapamil possesses the molecular formula C27H38N2O4, representing a complex organic molecule with 27 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms [1] [2] [3]. This formula indicates a substantial molecular structure with multiple functional groups and heterocyclic components that contribute to its pharmacological activity.
Verapamil contains several distinctive functional groups that define its chemical behavior and biological activity. The molecule features two 3,4-dimethoxyphenyl groups, which are aromatic rings substituted with methoxy (-OCH3) groups at the 3 and 4 positions [1] [4]. These methoxy substituents contribute significantly to the molecule's lipophilic properties and electronic characteristics.
The structural backbone includes a nitrile group (C≡N) that provides a characteristic absorption in infrared spectroscopy at 2237 cm⁻¹ [5]. The molecule also contains a tertiary amine nitrogen that is protonatable, giving verapamil its basic character with a pKa of approximately 8.6-8.7 [6] [7]. Additionally, an isopropyl group (propan-2-yl) is present, contributing to the molecule's steric bulk and lipophilic character.
The complete IUPAC name for verapamil is 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile [4] [2]. This systematic nomenclature clearly defines the connectivity and arrangement of all functional groups within the molecule, providing a precise description of its chemical structure.
Verapamil contains one chiral center located at the carbon atom bearing the nitrile group, isopropyl group, and the aromatic ring [8] [9]. This stereogenic center results in the existence of two enantiomers, making verapamil a chiral compound with distinct stereochemical properties. The presence of this asymmetric carbon atom is crucial for the molecule's biological activity and pharmacokinetic behavior.
The two enantiomers of verapamil are designated as R-(+)-verapamil and S-(-)-verapamil based on the Cahn-Ingold-Prelog priority rules [4] [10]. The S-enantiomer, also known as S-(-)-verapamil, has been characterized with the PubChem CID 92305 and possesses the specific stereochemical configuration at the chiral center [4]. The R-enantiomer exhibits different physical and biological properties compared to its S-counterpart.
The stereochemical configuration of verapamil significantly influences its pharmacological activity and metabolic fate. The S-enantiomer demonstrates approximately 20-fold greater potency as a calcium channel blocker compared to the R-enantiomer [10]. However, the S-enantiomer undergoes more rapid metabolism, resulting in different pharmacokinetic profiles between the two stereoisomers [10].
Studies have demonstrated that the disposition of verapamil enantiomers is highly stereoselective, with R-verapamil showing significantly greater systemic clearance than S-verapamil in both intravenous and oral administration [11]. The relative systemic availability of the S-enantiomer compared to the R-enantiomer was measured at 13% after a single dose and 18% at steady-state following oral administration [1].
Verapamil has a molecular weight of 454.60-454.61 g/mol [1] [2] [3] [12]. The compound exists as a thick oil or colorless liquid at room temperature [13] [14], which is consistent with its complex molecular structure and multiple flexible bonds that prevent regular crystalline packing in the free base form.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C27H38N2O4 | [1] [2] [3] |
| Molecular Weight (g/mol) | 454.60-454.61 | [1] [2] [3] [12] |
| Physical State | Thick oil/Colorless liquid | [13] [14] |
| Melting Point (°C) | 25 | [13] |
| Boiling Point (°C) | 243-246 (at 1.3 Pa) | [13] |
| Density (g/mL) | 1.1267 (rough estimate) | [13] |
Verapamil exhibits distinct solubility characteristics across different solvents, reflecting its amphiphilic nature. The hydrochloride salt form shows good water solubility at 83 mg/mL [15], while the free base demonstrates excellent solubility in organic solvents. In ethanol and methanol, verapamil achieves solubility greater than 100 mg/mL [15], indicating strong interactions with protic polar solvents. Conversely, the compound shows minimal solubility in hexane (0.001 mg/mL) [15], consistent with its polar functional groups.
The solubility in supercritical carbon dioxide has been extensively studied, with mole fraction solubility ranging from 3.6 × 10⁻⁶ to 7.14 × 10⁻⁵ at temperatures between 308 and 338 K and pressures between 12 and 30 MPa [16] [17]. This poor solubility in supercritical carbon dioxide makes it suitable for supercritical anti-solvent processes for particle size reduction.
Verapamil functions as a weak base with a pKa value of approximately 8.6-8.7 [6] [7]. This basic character arises from the tertiary amine nitrogen within the molecule, which can accept protons under physiological conditions. The relatively high pKa value indicates that verapamil exists predominantly in its protonated, cationic form at physiological pH (7.4), which significantly influences its pharmacokinetic properties and tissue distribution.
The weak basic nature of verapamil results in pH-dependent solubility behavior. As the pH of the hydrated matrix decreases, the total solubility of the ionized plus nonionized forms increases due to enhanced protonation of the amine group [6]. This property is particularly relevant for pharmaceutical formulation design and drug release kinetics.
Verapamil demonstrates high lipophilicity with a partition coefficient (log P) of 3.79-3.8 in the octanol/water system [15] [18]. This elevated log P value indicates strong affinity for lipid environments and excellent membrane permeability characteristics. The high lipophilicity contributes to verapamil's ability to cross biological membranes readily and accumulate in lipid-rich tissues.
The substantial lipophilic character, combined with its basic properties, results in verapamil accumulating in membranes and acidic cellular compartments [7]. This physicochemical characteristic is crucial for its therapeutic mechanism and contributes to its extensive tissue distribution and prolonged elimination half-life.
Multiple crystalline forms of verapamil hydrochloride have been identified and characterized, each with distinct physical properties and stability characteristics. The R-(+)-verapamil hydrochloride has been crystallized into two major forms designated as Form E and Form T [19]. These crystal forms exhibit different morphologies, thermal behaviors, and hygroscopic properties.
Form E crystalline of R-(+)-verapamil hydrochloride demonstrates improved storage stability, solubility, and processing characteristics compared to non-crystalline forms [19]. This crystal form shows significantly reduced moisture uptake (21% at 95% relative humidity) compared to the non-crystalline form (30% moisture uptake) [19].
Form T crystalline represents another stable crystal modification obtained through crystallization from toluene solutions [19]. This form exhibits distinct diffraction patterns and thermal properties, with water uptake of approximately 23% at 95% relative humidity [19].
X-ray powder diffraction analysis reveals characteristic fingerprint patterns for different crystal forms of verapamil hydrochloride. The racemic verapamil hydrochloride displays numerous crystalline peaks at 2θ angles of 10.59°, 14.45°, 17.07°, 18.1°, 18.84°, 20.29°, 21.32°, 23.06°, 23.75°, and 26.29° [20].
Form E of R-(+)-verapamil hydrochloride exhibits characteristic peaks at 12.7° ± 0.1°, 18.7° ± 0.1°, 19.2° ± 0.1°, 20.2° ± 0.1°, and 21.2° ± 0.1° at reflection angles 2θ [19]. Additional peaks are observed at 6.4°, 8.3°, 10.7°, 15.5°, 15.9°, 17.5°, 20.4°, 23.9°, 24.4°, 25.4°, 25.9°, 27.7°, 27.0°, and 29.8° [19].
Form T crystalline shows distinct diffraction peaks at 8.5° ± 0.1°, 9.5° ± 0.1°, 17.6° ± 0.1°, 21.4° ± 0.1°, and 22.3° ± 0.1° at reflection angles 2θ [19]. Additional characteristic peaks appear at 5.4°, 9.6°, 15.7°, 17.1°, 21.5°, 21.6°, 23.3°, 24.6°, and 25.5° [19].
Differential scanning calorimetry analysis reveals distinct thermal transitions for different crystal forms. Form E exhibits an endothermic peak at approximately 139 ± 0.1°C [19], while Form T shows a phase change at 132 ± 0.1°C [19]. The racemic verapamil hydrochloride melts with decomposition between 138.5 and 140.5°C [15].
| Crystal Form | Characteristic 2θ Peaks (degrees) | DSC Endothermic Peak (°C) | Water Content (wt%) at 95% RH |
|---|---|---|---|
| Form E (R-verapamil HCl) | 12.7, 18.7, 19.2, 20.2, 21.2 | 139 ± 0.1 | 21 |
| Form T (R-verapamil HCl) | 8.5, 9.5, 17.6, 21.4, 22.3 | 132 ± 0.1 | 23 |
| Racemic verapamil HCl | 10.59, 14.45, 17.07, 18.1, 18.84, 20.29, 21.32, 23.06, 23.75, 26.29 | 138.5-140.5 | 30 (non-crystalline form) |
Verapamil exhibits characteristic ultraviolet absorption with two well-defined maxima at 232 nm and 278 nm when measured in aqueous solution [15] [21]. These absorption bands arise from electronic transitions within the aromatic chromophores, specifically the dimethoxyphenyl groups present in the molecule. The absorption at 278 nm is particularly useful for analytical quantification and has been widely employed in high-performance liquid chromatography detection methods [21].
The UV-visible absorption characteristics remain consistent across different solvent systems, with similar maximum wavelengths observed in methanol and other polar solvents [22]. This consistency makes UV detection a reliable analytical tool for verapamil quantification in pharmaceutical formulations and biological samples.
Verapamil demonstrates significant fluorescence properties with two well-resolved excitation bands at maximum wavelengths of 230 nm and 280 nm when measured in methanol [23]. The emission spectrum shows maxima at 312 nm and between 609-615 nm [23]. These fluorescence characteristics have been exploited for sensitive analytical methods, including the development of quantum dot-based fluorescent probes for pharmaceutical analysis [24].
The fluorescence properties are solvent-dependent, with similar spectral characteristics observed in both methanol and water systems [23]. The dual excitation and emission bands provide multiple options for analytical method development and enhance the selectivity of fluorescence-based detection systems.
Infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups within the verapamil molecule. The compound exhibits C-H stretching vibrations at 2956 cm⁻¹ and 2839 cm⁻¹, corresponding to methyl group vibrations [5]. The distinctive nitrile group produces a sharp absorption at 2237 cm⁻¹ [5], providing a diagnostic peak for structural confirmation.
Aromatic C=C stretching appears at 1592 cm⁻¹ [5], consistent with the presence of substituted benzene rings. C-O stretching vibrations are observed at 1256 cm⁻¹ and 1141 cm⁻¹ [5], corresponding to the ether linkages in the methoxy groups. The N-H stretching vibration occurs at 3467 cm⁻¹ [5], though this band can shift to lower frequencies (3282-3280 cm⁻¹) when verapamil interacts with polymers through hydrogen bonding.
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C-H Stretching | 2956, 2839 | Methyl groups |
| C≡N Stretching | 2237 | Nitrile group |
| C=C Aromatic | 1592 | Aromatic rings |
| C-O Stretching | 1256, 1141 | Methoxy groups |
| N-H Stretching | 3467 | Amine group |
Nuclear magnetic resonance spectroscopy provides detailed structural information about verapamil, with both ¹H NMR and ¹³C NMR techniques offering complementary data. The optimal conditions for ¹H NMR analysis involve the use of DMSO-d₆ as solvent to maximize peak separation and resolution [25]. Under conditions of slow proton exchange, verapamil hydrochloride exhibits diastereomeric characteristics due to the presence of two chiral centers in the protonated form [25].
For ¹³C NMR analysis, dichloromethane-d₂ with triethylamine provides optimal conditions for peak separation and structural elucidation [25]. The ¹³C NMR spectrum provides direct information about the carbon skeleton, with each non-equivalent carbon atom producing its own signal regardless of attached hydrogen atoms.
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and heteronuclear correlation experiments, have been employed for complete assignment of both ¹H and ¹³C chemical shifts [25]. These advanced NMR methods enable detailed structural confirmation and stereochemical analysis of verapamil and its metabolites [26].
The synthetic chemistry of verapamil has evolved significantly from early patent-based approaches to sophisticated modern methodologies that address stereochemical control and synthetic efficiency. Contemporary synthetic strategies focus on constructing the challenging acyclic quaternary stereocenter that defines verapamil's molecular architecture.
Early synthetic approaches to verapamil were primarily based on classical organic transformations involving the stepwise construction of the molecular framework [1]. The fundamental strategy typically involved the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of sodium amide in refluxing toluene to afford the target aminonitrile [2]. While this approach provided access to verapamil, it suffered from several limitations including moderate yields, lack of stereochemical control, and the requirement for multiple synthetic manipulations.
The classical resolution-based methodology represented a significant advancement in obtaining enantiomerically pure verapamil. This approach utilized the key intermediate 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acid, termed verapamilic acid, which was efficiently resolved using α-methyl benzylamine [1]. The stereochemical integrity at the quaternary carbon center was preserved through subsequent transformations, enabling access to either (R)- or (S)-verapamil in good overall yields. This sequence incorporated a selective borane-mediated reduction of a tertiary amide and demonstrated successful process scale-up to pilot plant operations for the resolution step [3].
A revolutionary advancement in verapamil synthesis emerged through the development of enantioselective rhodium-catalyzed allylic alkylation methodology [4] [5]. This approach employs a rhodium catalyst system with chiral ligands to construct the challenging acyclic quaternary stereocenter with high enantioselectivity. The key transformation involves the reaction between an α-isopropyl-substituted benzylic nitrile and allyl benzoate under catalytic conditions using rhodium bis(cyclooctadiene) triflate as the metal source and (R)-BINOL-POMe as the chiral ligand [4].
The rhodium-catalyzed approach demonstrated remarkable efficiency, achieving an enantiomeric ratio of 91:9 for the key alkylation step [6]. The reaction conditions involved lithium hexamethyldisilazide as the base and 15-crown-5 as a crucial deaggregating additive in tetrahydrofuran at -30°C. The presence of the crown ether proved essential for achieving high levels of asymmetric induction, attributed to the selective generation of a prochiral N-metalated species that enables facial discrimination by the chiral rhodium catalyst [6].
The most efficient synthesis of (S)-verapamil reported to date utilizes a concise three-step modular approach based on enantioselective rhodium-catalyzed allylic alkylation [7] [4]. This methodology represents a significant improvement over previous synthetic routes, providing (S)-verapamil in 55% overall yield with only three linear steps. The synthetic sequence begins with the preparation of 2-(3,4-dimethoxyphenyl)-2-isopropylpent-4-enenitrile through alkylation of the corresponding nitrile with isopropyl bromide in 84% yield [6].
The key step involves the rhodium-catalyzed allylic alkylation reaction, which proceeds with excellent yield (93%) and high enantioselectivity (91:9 enantiomeric ratio). The terminal alkene functionality serves as a versatile synthetic handle that can be readily transformed through hydroboration followed by copper-catalyzed hydroamination to introduce the phenethylamine moiety. This final transformation proceeds in 70% yield using 9-borabicyclo[3.3.1]nonane for hydroboration followed by treatment with lithium tert-butoxide and iodocyclohexylcopper chloride catalyst [6].
Allylic alkylation reactions have emerged as a powerful strategy for constructing quaternary carbon centers in verapamil synthesis [8]. The deacylative allylation approach represents an innovative methodology where α-cyanoketones serve as nucleophiles in palladium-catalyzed reactions with allylic alcohols. This approach offers significant synthetic advantages, including the ability to construct sterically hindered quaternary carbon centers and the use of the acetyl group as a blocking group to allow only single alkylation [8].
The verapamil precursor synthesis through deacylative allylation demonstrated scalability, with the reaction performed successfully on gram scale. The methodology employed superamphiphobic substrates to improve reaction efficiency and was optimized using additional equivalents of sodium hydride to achieve good yields. From the synthesized intermediate, verapamil can be accessed following established three-step protocols, highlighting the versatility of this approach [8].
Alternative allylic substitution methodologies have also been developed, including palladium-catalyzed coupling reactions and copper-mediated transformations. These approaches focus on constructing the quaternary carbon center through stereospecific substitution reactions that maintain chirality transfer. The copper reagent derived from 3,4-dimethoxyphenylmagnesium bromide and copper acetylacetonate in a 2:1 ratio affords anti-SN2' products with complete chirality transfer and excellent regioselectivity (91%) [9].
Structure-activity relationship studies of verapamil have been significantly advanced through the synthesis and evaluation of analogs with restricted molecular flexibility [10] [11]. These investigations were designed to probe the active conformation of verapamil during its interaction with slow calcium channels by constraining specific rotational degrees of freedom within the molecular framework.
Three key analogs were synthesized incorporating the verapamil structure into rigid ring systems: cis- and trans-1-(3,4-dimethoxyphenyl)-4-[N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamino]-r-1-cyclohexanecarbonitrile (compounds 5a and 5b), and 4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-cyanopiperidine (compound 6) [10]. These compounds represent strategic restrictions of molecular flexibility while maintaining close structural resemblance to the parent drug.
| Compound | Calcium Antagonistic Activity (% inhibition) | Test Concentration (M) | Negative Inotropic Activity (% decrease) | Negative Chronotropic Activity (% decrease) |
|---|---|---|---|---|
| 5a (cis) | 56 ± 5.8 | 5×10⁻⁶ | 67 ± 3.4 | 66 ± 2.3 |
| 5b (trans) | 52 ± 2.9 | 5×10⁻⁶ | 65 ± 5.5 | 59 ± 3.6 |
| 6 | 17 ± 2.9 | 5×10⁻⁶ | 39 ± 1.0 | 25 ± 1.5 |
| Verapamil | 60 ± 2.3 | 10⁻⁷ | 94 ± 3.4 | 79 ± 4 |
The pharmacological evaluation revealed that these conformationally restricted analogs were approximately 100 times less potent than verapamil in calcium channel antagonism, despite their ability to adopt conformations closely resembling the proposed lowest energy conformation of verapamil [10]. This dramatic reduction in activity provided crucial insights into the molecular requirements for calcium channel antagonism.
Comprehensive structure-activity relationship studies have elucidated critical molecular features required for verapamil's biological activity [12] [13]. These investigations revealed that both the tertiary amino nitrogen and the two benzene rings are essential for frequency-dependent negative inotropic action. The molecular importance of the N-methyl group appears to be based on steric effects, while quaternization of the drug results in complete loss of effectiveness [12].
Quantitative structure-activity relationship analysis demonstrated that the potency of ring-varied verapamil congeners on the phasic component of calcium channel inhibition significantly correlates with lipophilic properties of the compounds [14]. In contrast, inhibition of the tonic component correlates best with a combination of steric and electronic properties. These findings suggested chemically differing binding sites for verapamil congeners in heart versus smooth muscle tissue [14].
The investigation of verapamil analogs and multidrug resistance reversal activity identified key structural features related to both multidrug resistance reversal and cytotoxic activity [13]. The methoxy groups in the verapamil molecule structure prevent cytotoxicity when analogs are used alone, whereas the cyano and methyl groups are important for multidrug resistance reversal activity and interaction with P-glycoprotein. Among tested analogs, gallopamil, R-verapamil, and norverapamil demonstrated the highest activity, with potentiation factors of 52.3, 38.9, and 35.4 times respectively [13].
The conformational analysis using molecular mechanics calculations revealed that the most stable conformation of the restricted analogs involves specific spatial arrangements that differ from the active conformation. For the cis isomer 5a, the axial(CN)-equatorial(amine) configuration is preferred by approximately 9 kcal/mol, while the trans isomer 5b shows equienergetic conformers in axial-axial and equatorial-equatorial configurations [10]. These findings suggest that the most stable conformation of verapamil-like compounds may not correspond to the pharmacologically active conformation, emphasizing the importance of molecular flexibility for optimal calcium channel interaction.
The development of scalable synthetic routes for verapamil production requires careful consideration of process chemistry principles, including reaction optimization, purification strategies, and manufacturing economics [15] [16]. Industrial verapamil synthesis typically begins with the synthesis of the active pharmaceutical ingredient verapamil hydrochloride through a series of carefully controlled chemical transformations.
The manufacturing process incorporates Good Manufacturing Practices to ensure consistency and safety throughout production [16]. Key raw materials for industrial verapamil synthesis include 3,4-dimethoxyphenyl derivatives, nitrile precursors, sodium amide, and various organic solvents [17]. The process involves detailed documentation of each production step, from raw material procurement to final product testing, ensuring regulatory compliance and quality control.
Process optimization focuses on minimizing waste and maximizing yield through innovations in manufacturing technologies, including continuous production systems and automated quality control [16]. The scalable resolution route developed for pure verapamil enantiomers has been successfully demonstrated at pilot plant scale, particularly for the resolution step involving verapamilic acid and α-methyl benzylamine [1]. This approach incorporates selective borane-mediated reduction of tertiary amides and maintains stereochemical integrity throughout the synthetic sequence.
Critical process parameters include temperature control, reaction time optimization, and solvent selection to ensure reproducible results at manufacturing scale. The conversion of verapamil base to verapamil hydrochloride involves careful addition of hydrochloric acid in organic solvents, followed by crystallization and purification steps to achieve pharmaceutical-grade purity [18] [19]. The process incorporates acetylation steps using acetic anhydride to selectively remove N-desmethyl and O-desmethyl impurities, facilitating purification through selective crystallization of verapamil hydrochloride [18].
Acute Toxic